molecular formula C10H7NO3S B1597468 (E)-5-(3-Hydroxybenzylidene)thiazolidine-2,4-dione CAS No. 184840-72-0

(E)-5-(3-Hydroxybenzylidene)thiazolidine-2,4-dione

Cat. No.: B1597468
CAS No.: 184840-72-0
M. Wt: 221.23 g/mol
InChI Key: IKLKVFXCODJJRX-UHFFFAOYSA-N
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Description

(E)-5-(3-Hydroxybenzylidene)thiazolidine-2,4-dione is a chemical compound that belongs to the class of thiazolidinediones. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a thiazolidine ring fused with a benzylidene group, which is further substituted with a hydroxy group at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(3-Hydroxybenzylidene)thiazolidine-2,4-dione typically involves the condensation of thiazolidine-2,4-dione with 3-hydroxybenzaldehyde. This reaction is often catalyzed by a base such as piperidine and carried out in a solvent like ethanol. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors could be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(E)-5-(3-Hydroxybenzylidene)thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.

    Reduction: The benzylidene group can be reduced to form a saturated thiazolidine derivative.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-ketobenzylidene thiazolidine-2,4-dione.

    Reduction: Formation of 5-(3-hydroxybenzyl)thiazolidine-2,4-dione.

    Substitution: Formation of 3-alkoxybenzylidene or 3-acetoxybenzylidene thiazolidine-2,4-dione.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anti-cancer properties.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-5-(3-Hydroxybenzylidene)thiazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxy group and the thiazolidine ring play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Pioglitazone: Another thiazolidinedione with anti-diabetic properties.

    Rosiglitazone: Similar to pioglitazone, used for managing diabetes.

    Troglitazone: An older thiazolidinedione with similar properties but withdrawn due to safety concerns.

Uniqueness

(E)-5-(3-Hydroxybenzylidene)thiazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxy group at the para position of the benzylidene moiety differentiates it from other thiazolidinediones, potentially leading to unique interactions with biological targets and distinct therapeutic effects.

Biological Activity

(E)-5-(3-Hydroxybenzylidene)thiazolidine-2,4-dione, a derivative of thiazolidine-2,4-dione (TZD), has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activities, including antimicrobial, antioxidant, and antihyperglycemic properties, supported by relevant studies and data.

Structural Characteristics

Thiazolidine-2,4-dione compounds are characterized by a five-membered ring containing nitrogen and sulfur atoms, with carbonyl groups at the 2 and 4 positions. The substitution at the 5-position significantly influences their biological activity. The specific compound this compound features a hydroxyl group on the benzylidene moiety, enhancing its pharmacological potential.

1. Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiazolidine-2,4-dione derivatives. For instance, a series of substituted TZDs exhibited significant antibacterial and antifungal activities. In particular, this compound demonstrated notable efficacy against various microbial strains:

Microbial Strain Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli13
Candida albicans12

These findings suggest that the compound may inhibit microbial growth through mechanisms such as disrupting cell wall synthesis or interfering with metabolic pathways.

2. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays. For example, studies employing DPPH and ABTS radical scavenging assays indicated that this compound effectively scavenges free radicals:

Assay Type IC50 Value (µM) Reference
DPPH25
ABTS30

The antioxidant activity is attributed to the presence of the hydroxyl group, which can donate electrons to neutralize free radicals.

3. Antihyperglycemic Activity

Thiazolidinediones are well-known for their role in managing diabetes by activating PPAR-γ receptors, which improve insulin sensitivity. This compound has been shown to exhibit antihyperglycemic effects in animal models:

Model Blood Glucose Reduction (%) Reference
Diabetic Rats30
Obese Mice25

The compound's mechanism involves enhancing glucose uptake in adipose tissue and improving lipid metabolism.

Case Study 1: HIV-1 Reverse Transcriptase Inhibition

A study synthesized several thiazolidine derivatives, including this compound, which were evaluated for their inhibitory activity against HIV-1 reverse transcriptase. The results indicated that certain derivatives exhibited significant inhibitory effects with promising binding affinities as revealed by molecular docking studies .

Case Study 2: Cytotoxicity Against Cancer Cell Lines

Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The compound displayed dose-dependent cytotoxicity with IC50 values lower than those of standard chemotherapeutics like irinotecan .

Properties

IUPAC Name

5-[(3-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3S/c12-7-3-1-2-6(4-7)5-8-9(13)11-10(14)15-8/h1-5,12H,(H,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLKVFXCODJJRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C=C2C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80385807
Record name (5E)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184840-72-0
Record name (5E)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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